
Rebamipide, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rebamipide, (S)- is a synthetic compound that has been used in various scientific research studies. It is a derivative of 2-(1H)-quinolinone and has been found to have potential therapeutic effects in various diseases.
作用机制
Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action. It has been found to increase the production of prostaglandin E2 (PGE2), which plays a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. Additionally, Rebamipide, (S)- has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
生化和生理效应
Rebamipide, (S)- has been found to have various biochemical and physiological effects. It has been found to increase the expression of mucin genes, which play a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also increases the expression of heat shock proteins (HSPs), which play a crucial role in the protection of cells against stress-induced damage. Additionally, Rebamipide, (S)- has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
Rebamipide, (S)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, Rebamipide, (S)- has been extensively studied, and there is a vast amount of scientific literature available on its properties and potential therapeutic effects. However, Rebamipide, (S)- also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be challenging to handle and store. Additionally, Rebamipide, (S)- can be expensive to synthesize.
未来方向
There are several future directions for research on Rebamipide, (S)-. One potential area of research is the development of more efficient synthesis methods for Rebamipide, (S)-. Additionally, there is a need for more research on the potential therapeutic effects of Rebamipide, (S)- in various diseases. Further studies are also needed to elucidate the precise mechanisms of action of Rebamipide, (S)-. Finally, there is a need for more research on the safety and toxicity of Rebamipide, (S)-.
Conclusion:
Rebamipide, (S)- is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action, including the production of PGE2, inhibition of ROS production, and inhibition of pro-inflammatory cytokines. Rebamipide, (S)- has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Rebamipide, (S)-, including the development of more efficient synthesis methods, further studies on its potential therapeutic effects, and research on its safety and toxicity.
合成方法
The synthesis of Rebamipide, (S)- involves the reaction of 2-amino-3-chloro-4,5-dimethylbenzoic acid with 2-amino-6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of Rebamipide, (S)-.
科学研究应用
Rebamipide, (S)- has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- has been studied for its potential use in the treatment of gastric ulcers, dry eye syndrome, and inflammatory bowel disease.
属性
CAS 编号 |
111911-88-7 |
|---|---|
产品名称 |
Rebamipide, (S)- |
分子式 |
C19H15ClN2O4 |
分子量 |
370.8 g/mol |
IUPAC 名称 |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI 键 |
ALLWOAVDORUJLA-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
同义词 |
4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



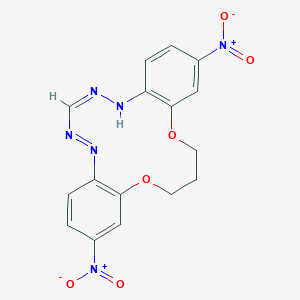
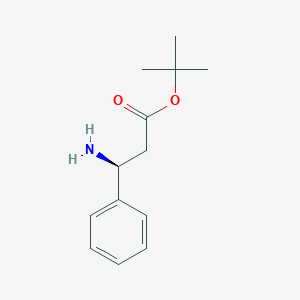
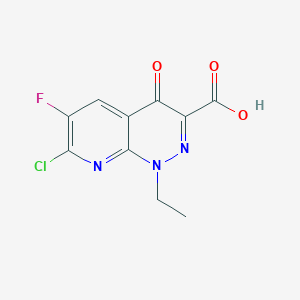
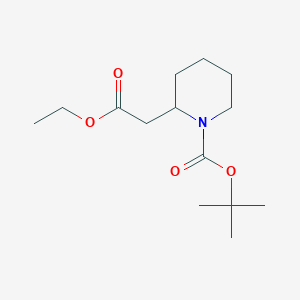
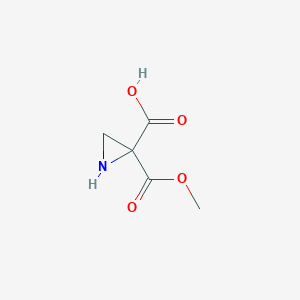
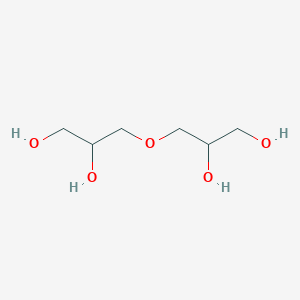
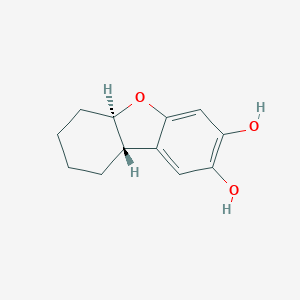
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
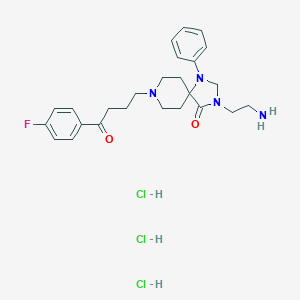
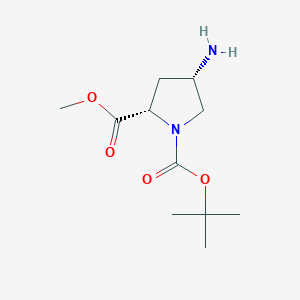
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
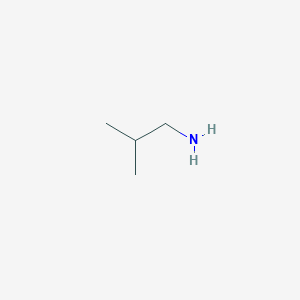
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)